molecular formula C13H12N2O4S B378236 N-(4-methylphenyl)-2-nitrobenzenesulfonamide CAS No. 63228-66-0

N-(4-methylphenyl)-2-nitrobenzenesulfonamide

Cat. No. B378236
CAS RN: 63228-66-0
M. Wt: 292.31g/mol
InChI Key: CWUDNULMFSYIND-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-nitrobenzenesulfonamide, commonly known as MNBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential in various applications due to its unique properties.

Scientific Research Applications

Versatile Means for Preparation of Secondary Amines

Nitrobenzenesulfonamides, including variants similar to N-(4-methylphenyl)-2-nitrobenzenesulfonamide, are used to prepare secondary amines. These compounds undergo alkylation, yielding N-alkylated sulfonamides, which can be converted into secondary amines (Fukuyama et al., 1995).

Structural Characterization and Computational Studies

N-(4-methylphenyl)-2-nitrobenzenesulfonamide derivatives have been synthesized and characterized using various techniques, including crystallography and spectroscopy. These compounds exhibit several interactions in the crystal state, and their structural and electronic properties have been explored through computational methods (Murthy et al., 2018).

Application in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides prepared from nitrobenzenesulfonyl chloride have been utilized as key intermediates in chemical transformations, including rearrangements to yield various privileged scaffolds. This highlights the role of these compounds in facilitating diverse chemical syntheses (Fülöpová & Soural, 2015).

Bacterial Biofilm Inhibition and Cytotoxicity

Certain nitrobenzenesulfonamide derivatives have been evaluated for their ability to inhibit bacterial biofilms and their cytotoxic properties. These findings suggest potential applications in addressing bacterial infections and evaluating cellular effects (Abbasi et al., 2020).

Conformational Properties in Various Phases

The conformational properties of ortho-nitrobenzenesulfonamide in gas and crystalline phases have been studied, providing insights into the molecular structure and stability of these compounds under different conditions (Giricheva et al., 2011).

Arylation and Synthesis of Nitrogenous Heterocycles

N-Benzyl-2-nitrobenzenesulfonamides, closely related to N-(4-methylphenyl)-2-nitrobenzenesulfonamide, have been used for intramolecular arylation, leading to the synthesis of benzhydrylamines and various nitrogenous heterocycles (Kisseljova et al., 2014).

properties

IUPAC Name

N-(4-methylphenyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-10-6-8-11(9-7-10)14-20(18,19)13-5-3-2-4-12(13)15(16)17/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUDNULMFSYIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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